3-Methoxy-5-methylpicolinamide
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Overview
Description
- It is also referred to as Ocrinol monomethyl ether .
- This compound features a methoxy group (–OCH3) and a methyl group (–CH3) attached to a phenolic ring.
- It has applications in various fields due to its unique properties.
3-Methoxy-5-methylphenol: (CHO) is an organic compound with the following structure: .
Preparation Methods
Synthetic Routes: The synthesis of 3-Methoxy-5-methylphenol involves several methods, including alkylation of phenol with methanol and subsequent methylation of the resulting phenol. Other routes may also be employed.
Industrial Production: Industrial-scale production methods typically involve efficient and cost-effective processes, but specific details may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions: 3-Methoxy-5-methylphenol can undergo various reactions, including
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., chromates), halogens, and Lewis acids are used.
Major Products: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antioxidant properties).
Medicine: May have applications in drug discovery or as a lead compound.
Industry: Used in fragrance and flavor formulations.
Mechanism of Action
- The exact mechanism of action for 3-Methoxy-5-methylphenol depends on its specific application.
- It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other phenolic compounds with similar structures include
Uniqueness: 3-Methoxy-5-methylphenol’s unique combination of methoxy and methyl groups sets it apart from these related compounds.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-methoxy-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(12-2)7(8(9)11)10-4-5/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
ULHIXCURJBDYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N)OC |
Origin of Product |
United States |
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